molecular formula C6H7N3O B568356 1-(3-Aminopyrazin-2-YL)ethanone CAS No. 121246-93-3

1-(3-Aminopyrazin-2-YL)ethanone

Cat. No.: B568356
CAS No.: 121246-93-3
M. Wt: 137.142
InChI Key: BINLYLSVKLIJDA-UHFFFAOYSA-N
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Description

1-(3-Aminopyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol It is characterized by the presence of an aminopyrazine ring attached to an ethanone group

Chemical Reactions Analysis

1-(3-Aminopyrazin-2-YL)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Aminopyrazin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrazin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of MK-2, where it binds to the enzyme and prevents its activity . This inhibition can lead to the suppression of certain cellular processes, such as the production of inflammatory cytokines.

Comparison with Similar Compounds

1-(3-Aminopyrazin-2-YL)ethanone can be compared to other aminopyrazine derivatives. Similar compounds include:

Properties

IUPAC Name

1-(3-aminopyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINLYLSVKLIJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665824
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-93-3
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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